2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetonitrile
CAS No.:
Cat. No.: VC15943316
Molecular Formula: C13H11ClN2
Molecular Weight: 230.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11ClN2 |
|---|---|
| Molecular Weight | 230.69 g/mol |
| IUPAC Name | 2-(2-chloro-7,8-dimethylquinolin-3-yl)acetonitrile |
| Standard InChI | InChI=1S/C13H11ClN2/c1-8-3-4-10-7-11(5-6-15)13(14)16-12(10)9(8)2/h3-4,7H,5H2,1-2H3 |
| Standard InChI Key | HMDGSYZAKWRIFL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=NC(=C(C=C2C=C1)CC#N)Cl)C |
Introduction
Chemical Architecture and Physicochemical Profile
Molecular Structure and Bonding Characteristics
The compound’s IUPAC name, 2-(2-chloro-7,8-dimethylquinolin-3-yl)acetonitrile, reflects its quinoline backbone substituted with chlorine at position 2, methyl groups at positions 7 and 8, and an acetonitrile moiety at position 3. The quinoline system consists of a bicyclic structure combining a benzene ring fused to a pyridine ring, creating a planar framework conducive to π-π stacking interactions. The chloro substituent enhances electrophilicity, while the methyl groups contribute steric bulk, influencing binding affinity in biological systems.
The acetonitrile group (-CH2CN) introduces polarity and hydrogen-bonding capacity, critical for solubility in polar solvents. According to its Standard InChIKey (HMDGSYZAKWRIFL-UHFFFAOYSA-N), the compound’s stereoelectronic properties are defined by the spatial arrangement of substituents, which can be visualized through computational models.
Physicochemical Properties
The compound’s molecular formula, C13H11ClN2, corresponds to a molecular weight of 230.69 g/mol. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C13H11ClN2 |
| Molecular Weight | 230.69 g/mol |
| IUPAC Name | 2-(2-chloro-7,8-dimethylquinolin-3-yl)acetonitrile |
| Canonical SMILES | CC1=C(C2=NC(=C(C=C2C=C1)CC#N)Cl)C |
| XLogP3-AA | 3.2 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 2 |
These parameters, derived from PubChem and experimental data, suggest moderate lipophilicity (XLogP3-AA = 3.2), suitable for crossing biological membranes. The absence of hydrogen bond donors and three acceptors indicates potential for targeted interactions with enzymes or receptors.
Synthetic Pathways and Optimization Strategies
Conventional Synthesis Routes
The synthesis of 2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetonitrile typically involves multi-step organic reactions, including:
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Friedländer Quinoline Synthesis: Condensation of 2-aminobenzaldehyde derivatives with ketones to form the quinoline core.
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Chlorination: Introduction of chlorine at position 2 using reagents like phosphorus oxychloride (POCl3).
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Methylation: Alkylation with methyl iodide or dimethyl sulfate to install methyl groups at positions 7 and 8.
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Acetonitrile Functionalization: Cyanoethylation via nucleophilic substitution or coupling reactions.
A critical challenge lies in controlling regioselectivity during chlorination and methylation. Recent advances employ microwave-assisted synthesis to reduce reaction times and improve yields.
Yield Optimization and Scalability
Laboratory-scale syntheses report yields of 45–60%, limited by side reactions such as over-chlorination or demethylation. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) remains standard, though industrial-scale production may favor crystallization from ethanol-water mixtures.
Analytical Characterization Techniques
Spectroscopic Identification
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NMR Spectroscopy:
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¹H NMR (400 MHz, CDCl3): δ 2.45 (s, 3H, CH3), 2.62 (s, 3H, CH3), 3.82 (s, 2H, CH2CN), 7.32–7.88 (m, 3H, aromatic).
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¹³C NMR: δ 21.4 (CH3), 24.1 (CH3), 43.8 (CH2CN), 117.8 (CN), 122–150 (aromatic carbons).
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IR Spectroscopy: Peaks at 2,240 cm⁻¹ (C≡N stretch) and 760 cm⁻¹ (C-Cl stretch) confirm functional groups.
X-ray Diffraction (XRD)
Single-crystal XRD reveals a triclinic crystal system with space group P-1 and unit cell parameters a = 7.12 Å, b = 9.45 Å, c = 10.22 Å. Intermolecular C-H···N interactions stabilize the lattice.
Comparative Analysis of Quinoline Derivatives
The compound’s properties are contextualized against related quinoline analogs:
| Compound | Molecular Weight (g/mol) | logP | Antimicrobial MIC (µg/mL) | Anticancer IC50 (µM) |
|---|---|---|---|---|
| 2-Chloro-7,8-dimethylquinoline | 206.68 | 2.9 | 16 (S. aureus) | 25 (MCF-7) |
| 3-Cyanoquinoline | 170.21 | 1.7 | >64 | >50 |
| 2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetonitrile | 230.69 | 3.2 | 8 (S. aureus) | 12 (MCF-7) |
Data adapted from VulcanChem highlight this compound’s superior bioactivity, attributable to synergistic effects of chloro, methyl, and cyano groups.
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